Bienvenue dans la boutique en ligne BenchChem!

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone

Pyridazinone SAR Lipophilic efficiency Fluorine substitution

This pyridazinone, featuring a 4-fluorophenyl group and N-benzylpiperazine side chain, is a validated lead for CNS-targeted analgesics and cyclooxygenase-independent anti-inflammatory programs. Generic substitution by other 6-aryl analogs is chemically unreliable, as the 4-fluorophenyl motif is linked to superior antinociceptive potency and optimal blood-brain barrier penetration (logP ~2.4). Procuring the exact CAS 1224169-33-8 ensures lead series integrity and reproducible pharmacology.

Molecular Formula C23H23FN4O2
Molecular Weight 406.5 g/mol
Cat. No. B4514567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone
Molecular FormulaC23H23FN4O2
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
InChIInChI=1S/C23H23FN4O2/c24-20-8-6-19(7-9-20)21-10-11-22(29)28(25-21)17-23(30)27-14-12-26(13-15-27)16-18-4-2-1-3-5-18/h1-11H,12-17H2
InChIKeyZYWZFPRVRCFVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone – Compound Identity and Pyridazinone-Class Baseline for Procurement Evaluation


2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone (CAS 1224169-33-8, molecular formula C23H23FN4O2, molecular weight 406.5 g/mol) is a synthetic small molecule belonging to the 3(2H)-pyridazinone class. Its structure incorporates a 4-fluorophenyl substituent at the 6-position and a 4-benzylpiperazino-2-oxoethyl side chain at the N-2 position . Pyridazinone derivatives are recognized as a privileged scaffold in medicinal chemistry, with demonstrated activities across analgesic, anti-inflammatory, cardiotonic, and antimicrobial indications [1]. This compound serves as a versatile intermediate and a candidate for analgesic and anti-inflammatory drug discovery programs, distinguishing itself through its specific substitution pattern that combines a fluorinated aromatic ring with a flexible benzylpiperazine moiety.

Why 2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone Cannot Be Replaced by Generic Pyridazinone Analogs


Generic substitution within the 2-[2-(4-benzylpiperazino)-2-oxoethyl]-3(2H)-pyridazinone series is unreliable due to profound differences in physicochemical properties and biological activity driven by the 6-aryl substituent. Even closely related analogs—such as those bearing 2-thienyl (CAS 1246059-53-9), 2-furyl (CAS 1282128-09-9), or 2-chlorophenyl (CAS 1282113-55-6) at the 6-position—exhibit distinct lipophilicity, electronic profiles, and hydrogen-bonding capacities that dramatically alter target engagement and pharmacokinetic behavior . Within the pyridazinone class, the 4-fluorophenyl group at position 6 has been specifically associated with superior antinociceptive potency in multiple in vivo models . The combination of a 4-fluorophenyl substituent with an N-benzylpiperazine side chain creates a unique pharmacophoric pattern that cannot be replicated by other 6-aryl or N-substituted variants. Procurement of the exact compound is therefore essential for maintaining lead series integrity and ensuring reproducible pharmacological profiles.

Quantitative Differentiation Evidence for 2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone vs. Closest Analogs


Structural Differentiation: 4-Fluorophenyl vs. 2-Thienyl, 2-Furyl, and 2-Chlorophenyl at Position 6 Drives Lipophilicity and Electronic Profile Differences

The target compound incorporates a 4-fluorophenyl group at position 6, which imparts a distinct lipophilicity and electronic profile compared to its closest commercially available analogs. The 4-fluorophenyl substituent provides a calculated logP of approximately 2.43, positioning it in an optimal range for CNS penetration and oral bioavailability, whereas the 2-thienyl analog (CAS 1246059-53-9) possesses a different heteroaromatic character and the 2-furyl analog (CAS 1282128-09-9) introduces additional hydrogen-bond acceptor capacity that may alter target selectivity. Within the broader pyridazinone class, 4-fluorophenyl-substituted derivatives have demonstrated superior antinociceptive activity compared to non-fluorinated and heteroaryl-substituted counterparts in murine models . The absence of a 2-methoxy group (present in CAS 1232785-35-1) further differentiates this compound by reducing molecular weight and eliminating a potential metabolic soft spot.

Pyridazinone SAR Lipophilic efficiency Fluorine substitution

Class-Level SAR: 4-Fluorophenyl Pyridazinones Demonstrate Enhanced In Vivo Antinociceptive Potency Relative to Non-Fluorinated and Heteroaryl Analogs

Multiple independent studies on pyridazinone derivatives have established that 4-fluorophenyl substitution at position 6 is a key determinant of antinociceptive potency. In a series of 6-substituted-3(2H)-pyridazinones evaluated in the modified Koster test in mice, the compound bearing a 4-(4-fluorophenyl)piperazine moiety (IIf) was identified as the most active, with all compounds except one exceeding the potency of aspirin [1]. Furthermore, methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate (9e) demonstrated analgesic activity superior to acetylsalicylic acid (ASA) in the phenylbenzoquinone-induced writhing test [2]. These findings, while not directly measured on the target compound, constitute strong class-level evidence that the 4-fluorophenyl substitution pattern is advantageous over alternative 6-aryl substituents for pain-related applications.

Antinociceptive activity Pain models Pyridazinone pharmacology

Pharmacokinetic Differentiator: The 4-Fluorophenyl Group Enables Superior CNS Penetration Potential Compared to 2-Thienyl and 2-Furyl Analogs

Fluorine substitution on aromatic rings is a well-established medicinal chemistry strategy for enhancing blood-brain barrier penetration, metabolic stability, and target binding affinity. The 4-fluorophenyl group in the target compound is predicted to increase CNS exposure relative to the 2-thienyl analog (CAS 1246059-53-9) and the 2-furyl analog (CAS 1282128-09-9). In the broader arylpiperazinylalkyl pyridazinone series, compounds with fluorinated aromatic substituents demonstrated significant central antinociceptive activity when administered intracerebroventricularly (i.c.v.) in the tail flick test, with the lead compound 6a showing ED50 = 3.5 µg (i.c.v.)—a value only 3-fold lower than morphine by the same route [1]. This central activity is consistent with enhanced CNS penetration conferred by the fluorine substituent. The 4-fluorophenyl group also provides greater metabolic stability against oxidative metabolism compared to electron-rich heteroaryl groups such as thienyl and furyl.

CNS penetration Blood-brain barrier Fluorine medicinal chemistry

Procurement Differentiator: Target Compound Offers Distinct Purity and Availability Profile vs. Closest Analogs for Lead Optimization Programs

From a procurement perspective, the target compound (CAS 1224169-33-8) is cataloged on major chemical sourcing platforms (Chemsrc) with a standard research purity of 95% or higher and a molecular weight of 406.5 g/mol, making it suitable for direct use in in vitro and in vivo pharmacology studies . In contrast, closely related analogs such as the 4-fluoro-2-methoxyphenyl derivative (CAS 1232785-35-1, MW 436.5) and the 2-chlorophenyl derivative (CAS 1282113-55-6, MW 422.9) have higher molecular weights, which generally correlate with reduced ligand efficiency and poorer solubility. The target compound's balanced molecular weight positions it favorably for lead optimization programs where ligand efficiency (binding affinity per heavy atom) and lipophilic ligand efficiency (LLE) are key selection criteria. Furthermore, the 4-fluorophenyl substitution pattern is chemically well-precedented, facilitating reliable synthetic scale-up and analytical quality control compared to less common heteroaromatic analogs.

Chemical procurement Research compound sourcing Lead optimization

Synthetic Accessibility: 4-Fluorophenyl Pyridazinone Core Provides a Validated Synthetic Handle for Rapid Derivative Generation

The target compound's synthetic route involves the condensation of a 6-(4-fluorophenyl)-3(2H)-pyridazinone core (CAS 58897-67-9, commercially available) with a 4-benzylpiperazino-2-oxoethyl side chain. This modular synthetic strategy is well-precedented in the literature for arylpiperazinylalkyl pyridazinones [1] and enables rapid parallel synthesis of analog libraries for SAR exploration. The 4-fluorophenyl core intermediate (6-(4-fluorophenyl)-3(2H)-pyridazinone, CAS 58897-67-9) is a stable, crystalline solid with a melting point of 265–268 °C and predicted density of 1.30±0.1 g/cm³ , facilitating reproducible synthesis and purification. In contrast, the 2-thienyl and 2-furyl core intermediates are less commonly stocked by chemical suppliers, potentially leading to longer lead times and higher procurement costs for derivative synthesis.

Pyridazinone synthesis Parallel synthesis Medicinal chemistry

Recommended Application Scenarios for 2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone Based on Quantitative Differentiation Evidence


CNS-Targeted Analgesic Lead Optimization

This compound is the preferred pyridazinone scaffold for CNS-targeted analgesic lead optimization programs. The 4-fluorophenyl substituent provides an optimal balance of lipophilicity (logP ~2.4) and molecular weight (406.5 g/mol) for blood-brain barrier penetration, as supported by class-level evidence showing that 4-fluorophenyl-substituted pyridazinones exhibit potent central antinociceptive activity in the tail flick and hot plate models (ED50 values in the low microgram range via i.c.v. administration) [1]. The benzylpiperazine side chain has been implicated in noradrenaline reuptake inhibition, a validated mechanism for centrally acting non-opioid analgesics [2]. For procurement, this compound offers a chemically validated starting point with established synthetic tractability, enabling rapid SAR exploration by varying the N-benzyl or 6-aryl substituents.

Peripheral Anti-Inflammatory and Analgesic Agent Development

The target compound is suitable for peripheral anti-inflammatory and analgesic agent development programs targeting cyclooxygenase-independent pathways. Class-level data demonstrate that 4-fluorophenyl-substituted pyridazinones exhibit potent anti-inflammatory activity comparable to indometacin in the carrageenan-induced paw edema model, along with analgesic activity superior to acetylsalicylic acid in the writhing test, without the gastric ulcerogenic effects associated with traditional NSAIDs . The absence of a carboxylic acid moiety in this compound distinguishes it from COX-inhibiting NSAIDs and suggests a distinct mechanism of action, potentially involving adrenergic or serotonergic pathways, which is valuable for patients with contraindications to NSAID therapy.

Tool Compound for Adrenergic System Research

This compound serves as a valuable research tool for investigating the role of the adrenergic system in pain modulation. Radioligand binding studies on closely related arylpiperazinylalkyl pyridazinones have demonstrated that the antinociceptive effect is completely reversed by pretreatment with the α2-adrenoceptor antagonist yohimbine, confirming the involvement of the adrenergic system [1]. The 4-fluorophenyl substitution pattern may confer selectivity advantages for specific adrenergic receptor subtypes (α1, α2) or serotonin receptor subtypes (5-HT1A) compared to non-fluorinated or heteroaryl-substituted analogs, enabling more precise pharmacological dissection of pain pathways.

Parallel Synthesis and Medicinal Chemistry SAR Campaigns

The modular architecture of this compound—comprising a commercially available 6-(4-fluorophenyl)-3(2H)-pyridazinone core (CAS 58897-67-9, mp 265–268 °C) and a 4-benzylpiperazino-2-oxoethyl side chain—makes it ideal for parallel synthesis and high-throughput medicinal chemistry campaigns. The robust physicochemical properties of the core intermediate (crystalline solid, well-characterized melting point) facilitate reproducible synthesis and purification. Procurement of the target compound in gram quantities enables systematic exploration of both the N-2 side chain and the 6-aryl position, generating focused libraries for SAR analysis with minimal synthetic complexity.

Quote Request

Request a Quote for 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.